molecular formula C12H9N3O2 B14318843 3-Nitro-9H-carbazol-9-amine CAS No. 105676-67-3

3-Nitro-9H-carbazol-9-amine

Cat. No.: B14318843
CAS No.: 105676-67-3
M. Wt: 227.22 g/mol
InChI Key: POFWISKFQAEBHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-9H-carbazol-9-amine typically involves the nitration of 9H-carbazole followed by amination. One common method is the nitration of 9H-carbazole using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position. The resulting 3-nitro-9H-carbazole is then subjected to amination using ammonia or an amine source under suitable conditions .

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions: 3-Nitro-9H-carbazol-9-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Nitro-9H-carbazol-9-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Nitro-9H-carbazol-9-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Uniqueness: 3-Nitro-9H-carbazol-9-amine is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its combination of a nitro group and an amine group makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

105676-67-3

Molecular Formula

C12H9N3O2

Molecular Weight

227.22 g/mol

IUPAC Name

3-nitrocarbazol-9-amine

InChI

InChI=1S/C12H9N3O2/c13-14-11-4-2-1-3-9(11)10-7-8(15(16)17)5-6-12(10)14/h1-7H,13H2

InChI Key

POFWISKFQAEBHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2N)C=CC(=C3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.